4-(Furan-2-YL)-3-methoxybenzoic acid
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Overview
Description
4-(Furan-2-YL)-3-methoxybenzoic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a benzoic acid moiety, with a methoxy group at the third position of the benzene ring. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-YL)-3-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furoic acid and 3-methoxybenzaldehyde.
Condensation Reaction: The first step involves the condensation of 2-furoic acid with 3-methoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-YL)-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4-(Furan-2-YL)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Furan-2-YL)-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Furan-2-YL)-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-(Furan-2-YL)benzoic acid: Lacks the methoxy group, making it less hydrophobic.
3-Methoxybenzoic acid: Lacks the furan ring, reducing its biological activity.
Furan-2-carboxylic acid: Lacks the benzoic acid moiety, affecting its chemical reactivity.
Uniqueness: 4-(Furan-2-YL)-3-methoxybenzoic acid is unique due to the presence of both the furan ring and the methoxy group, which contribute to its enhanced biological activity and chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-(furan-2-yl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-11-7-8(12(13)14)4-5-9(11)10-3-2-6-16-10/h2-7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKHYWEEGDPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688515 |
Source
|
Record name | 4-(Furan-2-yl)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-34-1 |
Source
|
Record name | 4-(Furan-2-yl)-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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